molecular formula C13H14N2O3 B2964446 ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 1798769-20-6

ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2964446
CAS No.: 1798769-20-6
M. Wt: 246.266
InChI Key: GVIPUBBLQQVAMC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carboxylate ester and a benzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazines with 1,3-diketones. One common method includes the use of ethylene glycol as a solvent, where hydrazine reacts with a diketone to form the pyrazole ring . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-benzyl-5-oxo-4H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPUBBLQQVAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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